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Compound of Interest

Compound Name:
2-(4-Bromo-2-nitrophenyl)acetic

acid

Cat. No.: B108367 Get Quote

2-(4-Bromo-2-nitrophenyl)acetic acid (Molecular Formula: C₈H₆BrNO₄, Molecular Weight:

260.04 g/mol ) is a substituted phenylacetic acid derivative.[1][2] Such compounds are pivotal

intermediates in organic synthesis, particularly in the development of novel pharmaceuticals

and agrochemicals.[1] The molecule's functionality, featuring a carboxylic acid, a nitro group,

and a bromine atom on an aromatic ring, provides multiple reaction sites. This structural

complexity makes it an excellent candidate for demonstrating the power of a multi-technique

spectroscopic approach for unambiguous characterization.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-(4-Bromo-2-nitrophenyl)acetic acid. We will

move beyond simple data reporting to explain the causal relationships between the molecular

structure and the resulting spectral features, offering field-proven insights for researchers,

scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Correlation
Understanding the molecule's architecture is the first step in predicting and interpreting its

spectral output. The key structural features are:

A 1,2,4-trisubstituted benzene ring.

An acetic acid moiety (-CH₂COOH) at position 1.
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A nitro group (-NO₂) at position 2 (ortho to the acetic acid).

A bromine atom (-Br) at position 4 (para to the acetic acid).

The electron-withdrawing nature of the nitro group and the halogen will significantly influence

the electronic environment of the aromatic protons and carbons, which is a key aspect of NMR

analysis. The carboxylic acid and nitro groups will produce highly characteristic signals in IR

spectroscopy. Finally, the overall structure and the presence of bromine will dictate the

fragmentation patterns and isotopic distribution in mass spectrometry.

Caption: Structure of 2-(4-Bromo-2-nitrophenyl)acetic acid.

¹H NMR Spectroscopy: Mapping the Proton
Environments
Proton NMR (¹H NMR) provides detailed information about the number of distinct proton

environments and their neighboring protons. For this molecule, we anticipate signals from the

aromatic ring, the aliphatic methylene (-CH₂-) bridge, and the acidic carboxylic proton (-

COOH).

Expertise & Experience: Interpreting the ¹H NMR
Spectrum
The chemical shifts and splitting patterns are highly predictable based on the electronic effects

of the substituents.[3][4]

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a

broad singlet far downfield, often between 10-12 ppm. Its chemical shift is concentration-

dependent, and it can be exchanged with D₂O, causing the signal to disappear, which is a

key validation test.[5][6]

Aromatic Protons (Ar-H): There are three protons on the aromatic ring, and due to the

substitution pattern, they are all chemically distinct.

The strong electron-withdrawing nitro group at C2 will significantly deshield the adjacent

protons (H3 and H6).
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H3: This proton is ortho to the nitro group and meta to the bromine. It is expected to be the

most downfield of the aromatic protons. It will appear as a doublet, split by H5 (a small

meta coupling).

H5: This proton is ortho to the bromine and meta to the nitro group. It will appear as a

doublet of doublets, split by H6 (ortho coupling, larger J-value) and H3 (meta coupling,

smaller J-value).

H6: This proton is ortho to the acetic acid group and ortho to the nitro group. It will appear

as a doublet, split by H5 (ortho coupling). The typical aromatic region is 7.0-8.5 ppm. The

exact shifts are influenced by the combined electronic effects.[7]

Methylene Protons (-CH₂-): These two protons are adjacent to the aromatic ring and the

carbonyl group. They are chemically equivalent and will appear as a single peak, a singlet,

as there are no adjacent protons to cause splitting. This signal is expected around 3.5-4.0

ppm.

Data Presentation: Predicted ¹H NMR Spectral Data
Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

-COOH 10.0 - 12.0 broad singlet (s) - 1H

Ar-H (H3) 8.0 - 8.3 doublet (d) J(meta) ≈ 2-3 1H

Ar-H (H5) 7.7 - 7.9
doublet of

doublets (dd)

J(ortho) ≈ 8-9,

J(meta) ≈ 2-3
1H

Ar-H (H6) 7.4 - 7.6 doublet (d) J(ortho) ≈ 8-9 1H

-CH₂- 3.8 - 4.2 singlet (s) - 2H

Experimental Protocol: ¹H NMR Acquisition
Sample Preparation: Dissolve 5-10 mg of 2-(4-Bromo-2-nitrophenyl)acetic acid in ~0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic

acids to ensure the acidic proton is observed clearly.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Parameters: Use a standard pulse sequence for ¹H acquisition. A sufficient number of scans

(e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

Validation (Optional): To confirm the -COOH peak, add a drop of D₂O to the NMR tube,

shake, and re-acquire the spectrum. The disappearance of the peak confirms its assignment.

Aromatic Region Aliphatic/Acid Region

H3 (d)

H5 (dd)

 Jmeta

H6 (d)

 Jortho

-CH₂- (s) -COOH (s, broad)

Click to download full resolution via product page

Caption: Predicted ¹H NMR signal relationships and multiplicities.

¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides information on the different carbon environments in the molecule.

Expertise & Experience: Interpreting the ¹³C NMR
Spectrum
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Based on the molecule's lack of symmetry, we expect to see 8 distinct signals in the proton-

decoupled ¹³C NMR spectrum, corresponding to the 8 carbon atoms.

Carbonyl Carbon (-C=O): This carbon is highly deshielded and will appear downfield,

typically in the range of 170-180 ppm.[6]

Aromatic Carbons (Ar-C): The six aromatic carbons will appear between 110-150 ppm.

C-NO₂ and C-Br: Carbons directly attached to the electron-withdrawing nitro group and

bromine will have their chemical shifts significantly affected. The C-NO₂ (C2) will be highly

deshielded, while the C-Br (C4) signal will appear further upfield than other substituted

carbons.

C-CH₂ (C1): The carbon bearing the acetic acid group.

C-H Carbons (C3, C5, C6): These carbons will appear in the typical aromatic region.

Methylene Carbon (-CH₂-): This aliphatic carbon will be the most upfield signal, expected

around 35-45 ppm.

Data Presentation: Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)

-C=O 170 - 175

Ar-C-NO₂ (C2) 145 - 150

Ar-C-CH₂ (C1) 135 - 140

Ar-CH (C3, C5, C6) 120 - 135

Ar-C-Br (C4) 115 - 125

-CH₂- 35 - 45

Experimental Protocol: ¹³C NMR Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.
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Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Parameters: Use a standard proton-decoupled pulse sequence. A significantly larger number

of scans is required compared to ¹H NMR (e.g., 1024 or more) to achieve an adequate

signal-to-noise ratio. The spectral width must be set appropriately to observe all signals from

~0 to 200 ppm.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is an excellent tool for identifying the key functional groups within a molecule.

[8]

Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum of 2-(4-Bromo-2-nitrophenyl)acetic acid will be dominated by absorptions

from the carboxylic acid and nitro groups.

O-H Stretch (Carboxylic Acid): This is one of the most characteristic signals in IR

spectroscopy. It appears as a very broad and strong absorption band from approximately

2500 to 3300 cm⁻¹. This broadening is due to hydrogen bonding between carboxylic acid

molecules.[5][9]

C=O Stretch (Carboxylic Acid): A strong, sharp absorption will be present between 1690 and

1760 cm⁻¹. For aromatic carboxylic acids, this peak is typically found around 1700-1725

cm⁻¹.[8][9]

N-O Stretch (Nitro Group): Nitro compounds show two strong and distinct stretching

vibrations. An asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around

1300-1370 cm⁻¹.

C-O Stretch & O-H Bend (Carboxylic Acid): A C-O stretching band is expected in the 1210-

1320 cm⁻¹ region, and an O-H bend may be visible around 1400-1440 cm⁻¹.[9]

Aromatic C-H and C=C Stretches: Aromatic C-H stretches appear as weaker bands above

3000 cm⁻¹, while C=C ring stretches appear as a series of absorptions in the 1450-1600

cm⁻¹ region.
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Data Presentation: Key IR Absorptions
Functional Group Absorption Range (cm⁻¹) Intensity

O-H Stretch (-COOH) 2500 - 3300 Strong, Very Broad

C=O Stretch (-COOH) 1700 - 1725 Strong, Sharp

C=C Stretch (Aromatic) 1450 - 1600 Medium

N-O Asymmetric Stretch (-

NO₂)
1500 - 1570 Strong

N-O Symmetric Stretch (-NO₂) 1300 - 1370 Strong

C-O Stretch (-COOH) 1210 - 1320 Medium

Experimental Protocol: IR Spectrum Acquisition (ATR
Method)

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Background Scan: First, run a background scan with no sample on the crystal to account for

atmospheric CO₂ and H₂O.

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with

the crystal and acquire the sample spectrum. Typically, 16-32 scans are co-added.

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR

spectrum (Absorbance vs. Wavenumber).
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Caption: Correlation of functional groups to IR absorption regions.

Mass Spectrometry: Molecular Weight and
Fragmentation
Mass spectrometry provides the molecular weight and structural information based on the

fragmentation of the molecule.

Expertise & Experience: Interpreting the Mass Spectrum
Molecular Ion (M⁺): The molecular formula is C₈H₆BrNO₄. A crucial feature will be the

presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1

natural abundance.[10] This results in two molecular ion peaks of nearly equal intensity:

M⁺ peak: at m/z corresponding to the molecule with ⁷⁹Br (259 amu).

M+2 peak: at m/z corresponding to the molecule with ⁸¹Br (261 amu). The observation of

this characteristic 1:1 doublet is definitive proof of the presence of a single bromine atom

in the molecule or fragment.[11][12]

Fragmentation Pattern: Upon ionization (e.g., by electron impact), the molecular ion will

fragment in predictable ways. Common fragmentation pathways for this molecule include:
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Loss of the carboxyl group (-COOH): A peak at [M - 45]⁺. This fragment would also exhibit

the Br isotopic pattern.

Loss of the nitro group (-NO₂): A peak at [M - 46]⁺. This fragment would also show the Br

isotopic pattern.

Loss of bromine (-Br): A peak at [M - 79]⁺ and/or [M - 81]⁺. This fragment would appear as

a single peak, not a doublet.

Alpha-cleavage: Cleavage of the bond between the aromatic ring and the methylene

group can lead to a tropylium-like ion or other resonance-stabilized fragments.

Data Presentation: Predicted Mass Spectrum Fragments
m/z Value Identity Comments

259, 261 [C₈H₆BrNO₄]⁺

Molecular ion (M⁺, M+2). ~1:1

intensity ratio confirms one Br

atom.

214, 216 [M - COOH]⁺

Loss of the carboxylic acid

group. Br isotopic pattern

present.

213, 215 [M - NO₂]⁺
Loss of the nitro group. Br

isotopic pattern present.

181 [M - Br]⁺
Loss of a bromine atom.

Appears as a single peak.

Experimental Protocol: Mass Spectrum Acquisition (EI-
MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

Ionization: Use Electron Impact (EI) ionization, where high-energy electrons (typically 70 eV)

bombard the sample molecules, causing ionization and fragmentation.
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Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: Ions are detected, and their abundance is plotted against their m/z value to

generate the mass spectrum.

[M]⁺˙
m/z 259/261

[M - COOH]⁺
m/z 214/216

- COOH

[M - NO₂]⁺˙
m/z 213/215

- NO₂

[M - Br]⁺
m/z 181

- Br

Click to download full resolution via product page

Caption: Major fragmentation pathways for 2-(4-Bromo-2-nitrophenyl)acetic acid.

Conclusion: A Self-Validating Spectroscopic Profile
The true power of spectroscopic analysis lies in the integration of multiple techniques. The data

from ¹H NMR, ¹³C NMR, IR, and MS for 2-(4-Bromo-2-nitrophenyl)acetic acid create a self-

validating system.

IR confirms the presence of the -COOH and -NO₂ functional groups.

MS confirms the molecular weight and the presence of a single bromine atom through the

distinct M⁺/M+2 isotopic pattern.

¹H and ¹³C NMR provide the final, detailed map of the carbon-hydrogen framework,

confirming the precise 1,2,4-trisubstitution pattern on the aromatic ring and the presence of

the -CH₂- linker.

Together, these techniques provide an unambiguous and comprehensive characterization of

the molecule, leaving no doubt as to its identity and purity. This multi-faceted analytical

approach is the cornerstone of modern chemical research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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